molecular formula C8H7N3S B041075 (4-Cyanophenyl)thiourea CAS No. 3460-55-7

(4-Cyanophenyl)thiourea

Cat. No. B041075
CAS RN: 3460-55-7
M. Wt: 177.23 g/mol
InChI Key: LFMJROANUIRGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (4-Cyanophenyl)thiourea derivatives often involves reactions of isothiocyanates with amines. For example, thiourea derivatives can be synthesized by refluxing mixtures of equimolar amounts of isothiocyanate with toluidines, demonstrating a versatile approach to thiourea derivatives (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by various spectroscopic techniques and crystallography. Single crystal X-ray diffraction analysis is a common method used to determine the precise structure, revealing intramolecular and intermolecular hydrogen bonding and the planarity of the carbonyl thiourea units (Saeed et al., 2011).

Chemical Reactions and Properties

(4-Cyanophenyl)thiourea and its derivatives participate in a variety of chemical reactions, contributing to their versatility in organic synthesis. For instance, these compounds can undergo cyclization reactions to form complex structures like quinazolin-4-yl-thioureas, which are synthesized through intramolecular cycloaddition reactions (Fathalla et al., 2001).

Scientific Research Applications

  • Organic Electronics : N-aroyl-N′-(4′-cyanophenyl)thioureas have been synthesized with high yield. Their crystal structures and cyclic voltammetric behavior indicate potential applications in organic electronics (Aydın & Arslan, 2022).

  • Cytotoxic Activity : A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed promising cytotoxic activity against MCF-7 cells, highlighting its potential in cancer research (Mushtaque et al., 2016).

  • Catalysis : Bifunctional thiourea-base catalysts have been used to efficiently synthesize optically active 4-nitro-cyclohexanones, showing high yields and enantiomeric ratios (Wu et al., 2011).

  • One-Pot Synthesis : A one-pot method for the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas using N-(2-cyanophenyl)benzimidoyl isothiocyanate and primary amines has been demonstrated, contributing to synthetic chemistry methodologies (Fathalla et al., 2001).

  • Environmental Sciences : Novel thiourea-based receptors with different signaling units and spacers have been developed for the effective detection of cyanide ions, which is crucial for environmental monitoring (Kumar et al., 2011).

  • Antimicrobial and Antifungal Activities : New nitrosubstituted acyl thioureas have shown promising antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential in pharmaceutical research (Tahir et al., 2015).

  • Inhibitory Activity : Alkyl/aryl thioureas exhibit significant antibacterial, antifungal, and α-amylase inhibitory activities, suggesting their application in biochemistry and drug development (Larik et al., 2018).

  • Anti-HIV Properties : Certain thiourea derivatives have shown potential anti-HIV properties and selective cytotoxicity against cancer cells, providing a basis for designing bioactive analogs (Bielenica et al., 2017).

  • Chemical Synthesis : N-Benzoyl-N'-4-cyanophenyl thiourea and its derivatives were synthesized in high yield, suggesting their utility in the field of chemical synthesis and material science (Aydın, 2018).

  • Toxicology : Chronic exposure to thiourea can cause adrenocortical hypertrophy and hyperplasia, impacting hormonal and thyroid function, thus contributing to toxicological studies (Chakraborty et al., 2018).

Safety And Hazards

“(4-Cyanophenyl)thiourea” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

(4-cyanophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMJROANUIRGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374104
Record name (4-Cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanophenyl)thiourea

CAS RN

3460-55-7
Record name (4-Cyanophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyanophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Cyanophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(4-Cyanophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(4-Cyanophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(4-Cyanophenyl)thiourea
Reactant of Route 5
(4-Cyanophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
(4-Cyanophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.